molecular formula C19H19N3O5S2 B2785895 N-1,3-benzothiazol-2-yl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide CAS No. 496776-65-9

N-1,3-benzothiazol-2-yl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B2785895
CAS RN: 496776-65-9
M. Wt: 433.5
InChI Key: HSXVILJLNBVNRN-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids . The process was performed in dimethyl formamide as a solvent .


Molecular Structure Analysis

The molecular structure of “N-1,3-benzothiazol-2-yl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide” is complex, containing a total of 44 bonds, including 26 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-1,3-benzothiazol-2-yl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide” and similar compounds typically involve amide coupling conditions . This process utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-16-7-6-13(29(24,25)22-8-10-27-11-9-22)12-14(16)18(23)21-19-20-15-4-2-3-5-17(15)28-19/h2-7,12H,8-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVILJLNBVNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-yl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide

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